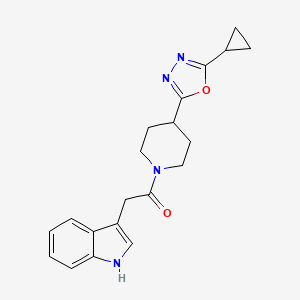![molecular formula C24H23N3O7 B2482958 Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-20-5](/img/structure/B2482958.png)
Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known for their complex molecular structures, which include various functional groups such as esters, amides, and ethers. These structures often exhibit a wide range of chemical and physical properties, making them of interest in various fields of chemical research and application.
Synthesis Analysis
Compounds with similar complexity are typically synthesized through multistep reactions, involving key strategies such as multicomponent reactions (MCRs), cyclocondensation, and rearrangement processes. For instance, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was synthesized using MCRs, characterized by NMR, IR, and X-ray diffraction (Li, Tian, & Wang, 2013). This approach may similarly be applied in synthesizing the compound , emphasizing the importance of precise control over reaction conditions and the use of specific reagents and catalysts.
Molecular Structure Analysis
The structural analysis of complex organic compounds is crucial for understanding their chemical behavior. X-ray crystallography provides detailed insights into the molecular geometry, showing how different rings and functional groups are oriented relative to each other. For example, the analysis of related compounds reveals specific conformations and intramolecular hydrogen bonding that could influence the reactivity and interaction of the compound under study (Li, Tian, & Wang, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This chemical compound is involved in the synthesis of diverse heterocyclic compounds that are significant in pharmaceutical research. For instance, it can be part of reactions leading to imidazolone derivatives through a one-pot synthesis approach, showcasing its utility in creating compounds with potential bioactive properties (Bezenšek et al., 2012). Additionally, its role in the synthesis of Schiff and Mannich bases of Isatin derivatives indicates its versatility in forming a wide array of chemical structures, further broadening its application in medicinal chemistry research (Bekircan & Bektaş, 2008).
Potential Biological Activities
Research involving similar chemical structures has led to the synthesis and characterization of model compounds for bioactive cofactors, such as the lysine tyrosyl quinone cofactor of lysyl oxidase. This highlights the relevance of such compounds in studying enzyme mechanisms and potentially developing enzyme inhibitors or activators for therapeutic purposes (Mure, Wang, & Klinman, 2003).
Methodological Advances in Synthesis
The compound has been instrumental in developing novel synthetic methodologies, such as the four-component synthesis of pyrazole-carboxylates, demonstrating the compound's utility in facilitating complex chemical reactions. This not only aids in the efficient synthesis of novel compounds but also in the development of new synthetic strategies that can be applied to other research fields (Gein, Zamaraeva, & Slepukhin, 2014).
Antimicrobial and Antioxidant Activities
Compounds synthesized using this chemical as a precursor have been evaluated for their antimicrobial and antioxidant activities. This suggests its potential indirect application in discovering new antimicrobial agents or antioxidants, which are crucial in pharmaceutical and medicinal chemistry for developing new treatments and drugs (Desai, Shihora, & Moradia, 2007).
Eigenschaften
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-3-31-24(30)23-20(11-22(29)27(26-23)17-7-4-15(2)5-8-17)32-13-21(28)25-12-16-6-9-18-19(10-16)34-14-33-18/h4-11H,3,12-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOUVUQTHGWVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)
